molecular formula C16H19N3OS B6910342 N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide

Cat. No.: B6910342
M. Wt: 301.4 g/mol
InChI Key: ZAOXHULXIWRMLE-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide is a compound that features a benzothiazole moiety, a cyclobutyl group, and a pyrrolidine carboxamide structure. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(19-8-2-5-14(19)11-3-1-4-11)18-12-6-7-13-15(9-12)21-10-17-13/h6-7,9-11,14H,1-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOXHULXIWRMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

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